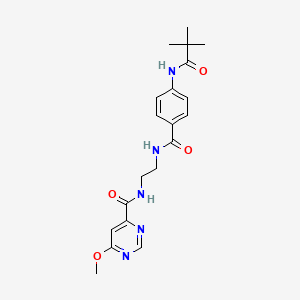

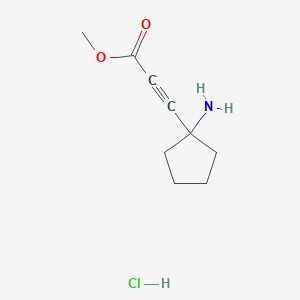

6-methoxy-N-(2-(4-pivalamidobenzamido)ethyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-methoxy-N-(2-(4-pivalamidobenzamido)ethyl)pyrimidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related pyrimidine derivatives with potential biological activities. For instance, paper describes a compound with antiproliferative activity against various cancer cell lines, while paper explores modifications to enhance analgesic properties, and paper details the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives with anticancer activity.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves multiple steps, including condensation, chlorination, and coupling reactions. In paper , the synthesis of a chlorothieno[3,2-d]pyrimidin-4-yl derivative is achieved through a sequence of reactions starting from 3-aminothiophene-2-carboxylate. Similarly, paper outlines the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives from 2(1H) pyridone through a series of reactions including hydrolysis, decarboxylation, O-alkylation, and cyclization.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. Paper provides detailed information on the crystal structure of a related compound, including bond lengths and angles, which are compared with theoretical DFT values. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are crucial for determining their final structure and potential biological activity. For example, the condensation reactions mentioned in papers and are essential for forming the pyrimidine ring, which is a common feature in these compounds. The reactivity of these compounds can also be inferred from their interactions with various reagents during the synthesis process.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystallographic data provided in paper suggests that the related compound has a stable tetragonal crystal system. The HOMO and LUMO energy levels, as well as the MEP surface map, give insights into the electronic properties, which can be correlated with the compound's reactivity and potential biological activity. The antiproliferative activity against cancer cell lines, as reported in paper , and the analgesic properties discussed in paper , are indicative of the biological relevance of these physical and chemical properties.

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

- Novel pyrimidine derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents, demonstrating significant cyclooxygenase inhibition and analgesic and anti-inflammatory activities in preclinical models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Research on pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has led to the synthesis of compounds with potential pharmacological properties, showcasing the versatility of pyrimidine-based structures in drug development (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antiviral and Anticancer Research

- Pyrrolo[2,3-d]pyrimidines, related to the nucleoside antibiotics toyocamycin and sangivamycin, were synthesized and tested for their antiviral activity, highlighting the potential of pyrimidine analogs in the treatment of viral infections (Renau et al., 1996).

- Pyrazolo[1,5-a]pyrimidines and Schiff bases derived from pyrimidine carboxamides were investigated for their cytotoxic activity against human cancer cell lines, demonstrating the anticancer potential of pyrimidine derivatives (Hassan, Hafez, Osman, & Ali, 2015).

Synthesis and Chemical Properties

- Studies on the synthesis of marine-sourced natural products through the preparation of pyrimidinyl benzamides have provided valuable insights into the development of new antibacterial drugs, emphasizing the role of natural selection in yielding effective compounds (Joshi & Dodge, 2021).

- Research on the synthesis of pyrido[2,3-d]pyrimidines and their antifungal activity showcases the utility of pyrimidine derivatives in developing new antifungal agents, contributing to the fight against fungal infections (Hanafy, 2011).

Mécanisme D'action

The mechanism of action of pyrimidine-based compounds often involves their inhibitory response against the expression and activities of certain vital inflammatory mediators . This includes prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Propriétés

IUPAC Name |

N-[2-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-20(2,3)19(28)25-14-7-5-13(6-8-14)17(26)21-9-10-22-18(27)15-11-16(29-4)24-12-23-15/h5-8,11-12H,9-10H2,1-4H3,(H,21,26)(H,22,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYBEOVDNDJCNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(2-(4-pivalamidobenzamido)ethyl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)

![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)